Pregnan-21-al
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Overview
Description
Pregnan-21-al is a 21-oxo steroid, a C21-steroid and a steroid aldehyde. It derives from a hydride of a pregnane.
Scientific Research Applications
Cancer Treatment Research
Pregnan-21-al derivatives have been studied for their potential in treating hormone-dependent diseases, particularly cancer. A study synthesized two pregnane derivatives with triazole or imidazole rings at C-21, which showed dose-dependent inhibition of cell proliferation in prostate, breast, and lung cancer cell lines. These compounds also downregulated genes key to the cell cycle in certain cancer cell lines, indicating potential as novel therapeutic alternatives for cancer treatment (Silva-Ortiz et al., 2016).
Contraceptive Research
This compound derivatives, specifically pregnane, have been identified in contraceptives. Pregnane, a C21 steroid and a precursor of progesterone, found in Trigonella foenum-graecum L., is associated with contraceptive activity. The study highlights pregnane's potential in the development of herbal contraceptives (Kadam & Gaykar, 2019).
Biosynthesis Studies
The biosynthesis of pregnane derivatives is crucial in steroid biochemistry, as they serve as precursors for other steroids with various biological activities. This includes hormones like androgenic and estrogenic hormones and cardenolides. Pregnane compounds appear in nature in various forms, including free, as conjugates, and as glycosides. The study provides insights into the types of C21 steroids isolated, their distribution, and the enzymes involved in their formation (Burstein & Gut, 1971).
Prenatal Testing and Pregnancy Outcomes
This compound derivatives, as part of the larger group of steroids, play roles in prenatal testing and pregnancy outcomes. Studies have shown the association of various steroid levels, including pregnane derivatives, with risks of chromosomal abnormalities and other adverse pregnancy outcomes. This includes screening for trisomies and monitoring hormone levels for predicting pregnancy viability (Nicolaides et al., 2005), (Muller et al., 1993).
Properties
Molecular Formula |
C21H34O |
---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
2-[(8S,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]acetaldehyde |
InChI |
InChI=1S/C21H34O/c1-20-12-4-3-5-15(20)6-8-17-18-9-7-16(11-14-22)21(18,2)13-10-19(17)20/h14-19H,3-13H2,1-2H3/t15?,16-,17+,18+,19+,20+,21-/m1/s1 |
InChI Key |
UJWPMRYSXHLYMB-XFNFOBRPSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2CC=O)CCC4[C@@]3(CCCC4)C |
SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4CC=O)C |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4CC=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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